
2-Ethyl-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-iodobenzoic acid is a derivative of 2-Iodobenzoic acid . It’s an organic compound that belongs to the family of benzoic acids, which are aromatic carboxylic acids where the carboxyl group is attached to a benzene ring .
Synthesis Analysis
The synthesis of 2-Iodobenzoic acid, a close relative of this compound, is commonly performed in university organic chemistry labs . It can be synthesized by a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with iodide . Another synthetic method involves the reaction of chloro-5-iodo ethyl benzoate with sodium hydroxide and ethanol at 75-80°C .Molecular Structure Analysis
The molecular formula of 2-Iodobenzoic acid is C7H5IO2 . The structure includes a benzene ring with an iodine atom and a carboxyl group attached to it .Chemical Reactions Analysis
2-Iodobenzoic acid is used as a reactant in the synthesis of various organic compounds due to its reactivity towards nucleophiles, making it useful in substitution reactions . It’s also used as a precursor for the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP), both used as mild oxidants .Physical And Chemical Properties Analysis
2-Iodobenzoic acid is a white solid compound with a melting point of 160-162°C . It’s slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .Applications De Recherche Scientifique
Crystal Structure Analysis
2-Ethyl-5-iodobenzoic acid is utilized in the synthesis of mixed-ligand binuclear Zn(II) complexes, as demonstrated by Bondarenko and Adonin (2021). These complexes are analyzed using X-ray crystallography to reveal noncovalent I⋯I interactions, showcasing the compound's role in facilitating structural studies of metal-organic frameworks (Bondarenko & Adonin, 2021).
Organic Synthesis Catalyst
Kawano and Togo (2008) highlight the catalytic role of iodoarene derivatives, closely related to this compound, in the efficient one-pot synthesis of oxazole derivatives from ketones. This process exemplifies its application in organic synthesis as a catalyst (Kawano & Togo, 2008).
Synthesis of Isocoumarins
The compound is pivotal in the synthesis of isocoumarins, as shown by Subramanian et al. (2005), where o-iodobenzoic acid, a structurally similar compound, reacts with terminal alkynes to yield 3-substituted isocoumarins. This application underscores its significance in the synthesis of complex organic molecules (Subramanian et al., 2005).
Synthesis of Oxadiazolines
Jun (2011) explores the use of ethyl 3-iodobenzoate, derived from 3-iodobenzoic acid, for the synthesis of oxadiazolines. This step involves a series of reactions leading to the production of 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines, highlighting the compound's utility in synthesizing heterocyclic compounds (Jun, 2011).
Divergent Syntheses of Iodinated Isobenzofuranones
Mancuso et al. (2017) demonstrate the divergent synthesis of iodinated isobenzofuranones and isochromenones from 2-alkynylbenzoic acids, including derivatives similar to this compound. The use of ionic liquids as solvents showcases the compound's potential in facilitating novel synthesis pathways for organic compounds (Mancuso et al., 2017).
Mécanisme D'action
Target of Action
It’s structurally similar compound, 2-iodosobenzoic acid (iba), has been used as a catalyst and reagent in various reactions . The targets of these reactions can be considered as the potential targets of 2-Ethyl-5-iodobenzoic acid.
Mode of Action
The structurally similar compound, 2-iodosobenzoic acid (iba), acts as a catalyst and reagent in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . It’s reasonable to assume that this compound might have a similar mode of action.
Biochemical Pathways
Based on the reactions catalyzed by 2-iodosobenzoic acid (iba), it can be inferred that this compound might affect pathways related to the aforementioned reactions .
Result of Action
Given the reactions catalyzed by 2-iodosobenzoic acid (iba), it can be inferred that this compound might have similar effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .
Orientations Futures
While specific future directions for 2-Ethyl-5-iodobenzoic acid are not mentioned in the sources, its close relative 2-Iodobenzoic acid is commonly used in organic chemistry labs and in the synthesis of various organic compounds . This suggests that it could have potential applications in the development of new synthetic methods and the production of new organic compounds.
Analyse Biochimique
Biochemical Properties
2-Ethyl-5-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The iodine atom in this compound can facilitate halogen bonding, which can influence the binding affinity and specificity of the compound towards certain enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, this compound can affect the activity of key metabolic enzymes, leading to alterations in cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through halogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes through oxidative reactions, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites and influence overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, organic anion transporters can mediate the cellular uptake of this compound, while binding proteins can influence its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, this compound can interact with transcription factors and influence gene expression, while in the mitochondria, it can affect energy production and apoptosis .
Propriétés
IUPAC Name |
2-ethyl-5-iodobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBBYPQZNVMIJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

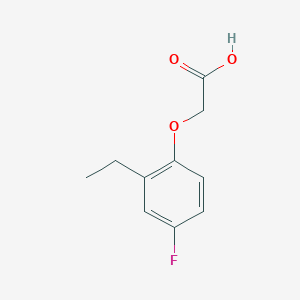
![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)
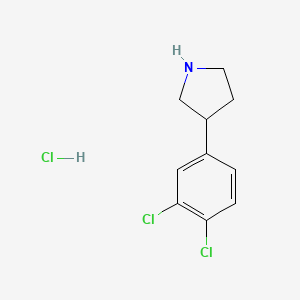


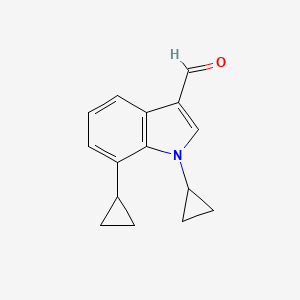
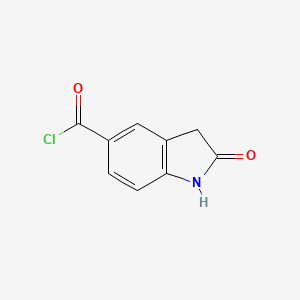
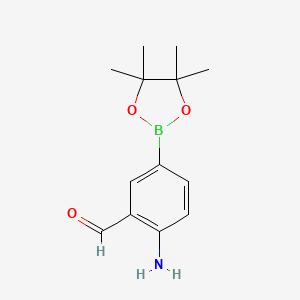
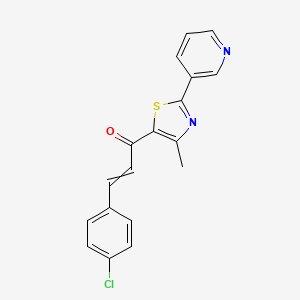
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
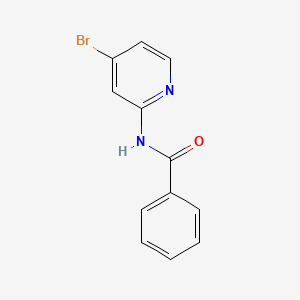
![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)
